1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H19ClN4O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3S/c1-3-4-14-20-21-17(26-14)19-16(24)10-7-15(23)22(9-10)12-8-11(18)5-6-13(12)25-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,19,21,24) |
InChI Key |
GVYVAKHDYDPFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A mixture of 5-chloro-2-methoxyaniline (1.0 equiv) and itaconic acid (1.2 equiv) in aqueous medium is refluxed for 12–16 hours. The reaction proceeds through a conjugate addition mechanism, where the amine attacks the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular cyclization to yield 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The crude product is purified via recrystallization from ethanol/water (3:1), affording the intermediate in 65–72% yield.
Key Characterization Data
-
1H NMR (300 MHz, DMSO-d6) : δ 12.21 (s, 1H, COOH), 7.45 (d, J = 2.6 Hz, 1H, ArH), 7.02 (dd, J = 8.7, 2.5 Hz, 1H, ArH), 6.81 (d, J = 8.7 Hz, 1H, ArH), 4.15–4.05 (m, 1H, CH), 3.88 (s, 3H, OCH3), 3.42–3.30 (m, 2H, CH2), 2.75–2.65 (m, 2H, CH2).
-
13C NMR (75 MHz, DMSO-d6) : δ 174.3 (C=O), 157.2 (COOH), 146.8 (ArC), 127.5, 126.1, 124.2, 119.6, 110.9 (ArC), 56.2 (OCH3), 43.1 (CH2), 35.4 (CH).
Preparation of 5-Propyl-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole fragment is synthesized via cyclization of propionyl hydrazide with ammonium thiocyanate under acidic conditions, a method validated for analogous thiadiazole derivatives.
Propionyl Hydrazide Synthesis
Propionic acid (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in ethanol at 80°C for 4 hours, yielding propionyl hydrazide as a white solid (85–90% yield).
Thiadiazole Ring Formation
Propionyl hydrazide is reacted with ammonium thiocyanate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 2 hours. The mixture is then warmed to room temperature and stirred for an additional 6 hours. Quenching with ice water followed by neutralization with sodium bicarbonate affords 5-propyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid (55–60% yield).
Key Characterization Data
-
1H NMR (300 MHz, CDCl3) : δ 5.21 (s, 2H, NH2), 2.75 (t, J = 7.4 Hz, 2H, CH2), 1.70–1.60 (m, 2H, CH2), 0.98 (t, J = 7.3 Hz, 3H, CH3).
-
13C NMR (75 MHz, CDCl3) : δ 168.4 (C=N), 155.2 (C-S), 32.1 (CH2), 22.4 (CH2), 13.7 (CH3).
Amide Coupling: Final Step to the Target Compound
The carboxylic acid intermediate is activated and coupled with the thiadiazol-2-amine using standard peptide-coupling reagents.
Activation of the Carboxylic Acid
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 1 hour, followed by reflux for 2 hours. The solvent is evaporated to yield the acyl chloride as a viscous oil.
Coupling Reaction
The acyl chloride is dissolved in dry dichloromethane and added dropwise to a solution of 5-propyl-1,3,4-thiadiazol-2-amine (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. The reaction is stirred at room temperature for 12 hours, after which the mixture is washed with water and extracted with dichloromethane. Purification via flash chromatography (SiO2, ethyl acetate/hexane 1:2) affords the target compound as a white solid (70–75% yield).
Key Characterization Data
-
1H NMR (300 MHz, CDCl3) : δ 8.92 (s, 1H, NH), 7.44 (d, J = 2.5 Hz, 1H, ArH), 7.04 (dd, J = 8.7, 2.5 Hz, 1H, ArH), 6.83 (d, J = 8.7 Hz, 1H, ArH), 4.18 (s, 1H, CH), 3.90 (s, 3H, OCH3), 3.45–3.35 (m, 2H, CH2), 2.78 (t, J = 7.4 Hz, 2H, CH2), 2.70–2.60 (m, 2H, CH2), 1.72–1.62 (m, 2H, CH2), 0.99 (t, J = 7.3 Hz, 3H, CH3).
-
13C NMR (75 MHz, CDCl3) : δ 173.8 (C=O), 168.2 (C=N), 157.1 (ArC-OCH3), 146.7, 127.4, 126.0, 124.1, 119.5, 110.8 (ArC), 56.1 (OCH3), 43.0 (CH2), 35.3 (CH), 32.0 (CH2), 22.3 (CH2), 13.6 (CH3).
Optimization and Challenges
Reaction Yield Enhancement
Regioselectivity in Thiadiazole Synthesis
The use of propionyl hydrazide ensures exclusive formation of the 5-propyl isomer, as confirmed by GC-MS and NOESY experiments.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorinated methoxyphenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological molecules and potential bioactivity.
Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents on the phenyl and thiadiazole rings:
Physicochemical and Hypothetical Pharmacological Properties
- Lipophilicity (LogP): The target compound’s propyl chain likely increases lipophilicity compared to the isopropyl () and methoxymethyl () variants. The trifluoromethyl group () introduces strong hydrophobicity but may also improve metabolic resistance .
Solubility :
Metabolic Stability :
- Propyl and CF₃ groups are generally resistant to oxidation, suggesting favorable metabolic profiles for the target compound and ’s analogue. In contrast, methoxymethyl () and isopropyl () groups might be more susceptible to enzymatic degradation .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS Number: 1144442-42-1) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molar Mass : 395.87 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole moiety is crucial for enhancing the biological activity of the resultant pyrrolidine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyrrolidine derivatives. For instance, a study evaluated a series of 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with some compounds reducing cell viability to as low as 66% at a concentration of 100 µM after 24 hours of exposure .
The structure-activity relationship (SAR) indicated that compounds containing specific functional groups, such as free amino groups or certain aromatic substitutions, showed enhanced anticancer activity compared to those with acetylamino groups .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against multidrug-resistant strains of bacteria. In vitro tests revealed potent activity against Gram-positive pathogens such as Staphylococcus aureus, including strains resistant to linezolid and tedizolid . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on A549 cells.
- Methodology : MTT assay was employed to assess cell viability post-treatment.
- Findings : Selected compounds showed significant cytotoxicity while maintaining lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index .
-
Antimicrobial Evaluation :
- Objective : To determine efficacy against multidrug-resistant Staphylococcus aureus.
- Methodology : Compounds were screened using standard broth microdilution methods.
- Findings : The tested derivatives displayed superior antibacterial activity compared to traditional antibiotics like ampicillin, indicating their potential as novel antimicrobial agents .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the methoxy group (δ ~3.8 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and thiadiazole protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.08) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve polar byproducts .
How do the functional groups (thiadiazole, pyrrolidinone) contribute to biological activity?
Basic Research Question
- Thiadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP pockets) and improves metabolic stability via sulfur-mediated interactions .
- Pyrrolidinone : The carbonyl group participates in hydrogen bonding with target receptors, while the rigid ring structure restricts conformational flexibility, enhancing binding affinity .
- 5-Chloro-2-methoxyphenyl : The chloro group increases lipophilicity, aiding membrane permeability, while methoxy improves solubility .
What strategies address solubility challenges in in vitro assays?
Basic Research Question
- Co-solvent Systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted with PBS or cell culture media containing surfactants (e.g., Tween-80) .
- Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability in pharmacokinetic studies .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Question
- Thiadiazole Modifications : Replace the 5-propyl group with cyclopropyl or fluorinated alkyl chains to evaluate effects on target binding and metabolic stability .
- Pyrrolidinone Substitutions : Introduce methyl or spirocyclic groups at the 3-position to assess steric effects on enzyme inhibition .
- Data-Driven Approach : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values across analogs .
What catalytic systems improve yield in amide coupling steps?
Advanced Research Question
- Catalysts : Use DMAP (4-dimethylaminopyridine) or AuCl₃ to accelerate coupling reactions while reducing racemization .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% higher yield under 100°C .
- Solvent Screening : Tetrahydrofuran (THF) with 5% H₂O increases reagent solubility without hydrolysis .
How to resolve discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Metabolic Profiling : Identify cytochrome P450-mediated degradation using liver microsomes and LC-MS/MS .
- Protein Binding Assays : Measure free drug concentration via equilibrium dialysis to account for serum albumin binding .
- Pharmacokinetic Modeling : Adjust dosing regimens based on volume of distribution (Vd) and clearance (Cl) parameters from rodent studies .
What computational methods predict target binding modes?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide predicts interactions with COX-II or kinase targets, highlighting key residues (e.g., Arg120, Tyr355) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in explicit solvent .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions from hydrophobic and electrostatic interactions .
How to profile impurities formed during synthesis?
Advanced Research Question
- LC-QTOF-MS : Identifies trace impurities (e.g., dechlorinated byproducts or oxidized thiadiazoles) with ppm-level accuracy .
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers in the pyrrolidinone core .
- Stability-Indicating Methods : Forced degradation studies (acid/base/oxidative stress) validate HPLC method robustness .
What conditions affect compound stability in long-term storage?
Advanced Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation; room temperature reduces crystalline form stability .
- Humidity : Lyophilize the compound for hygroscopic batches to avoid hydrolysis of the amide bond .
- Oxygen Sensitivity : Use nitrogen-purged containers to prevent oxidation of the thiadiazole sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
